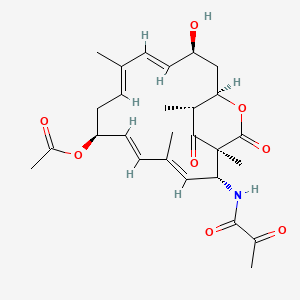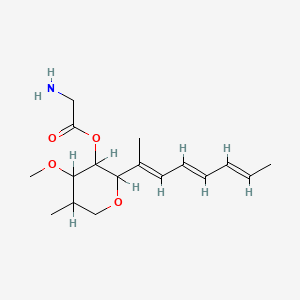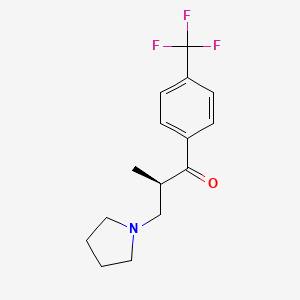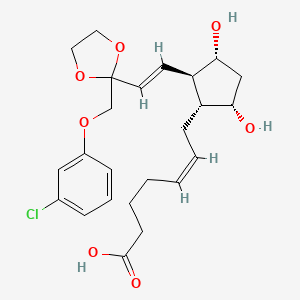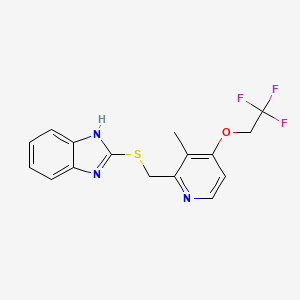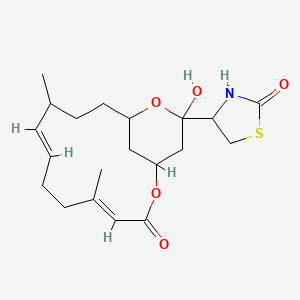
Latrunculin B
描述
拉特鲁库林B是一种从红海海绵Latrunculia magnifica中分离得到的天然产物。它是一个14元大环内酯,连接到一个2-噻唑烷酮部分。 该化合物以其破坏肌动蛋白聚合的能力而闻名,使其成为细胞生物学和药理学研究中的一种有价值的工具 .
科学研究应用
拉特鲁库林B具有广泛的科学研究应用:
化学: 它被用作研究肌动蛋白和其他细胞骨架蛋白聚合的工具。
生物学: 拉特鲁库林B用于通过破坏肌动蛋白丝来研究细胞运动、分裂和形态。
医学: 它在治疗与肌动蛋白功能障碍相关的疾病(如癌症和神经退行性疾病)方面具有潜在的治疗应用。
作用机制
拉特鲁库林B通过与肌动蛋白单体在核苷酸结合裂隙附近结合,从而发挥其作用,阻止它们聚合成丝。肌动蛋白聚合的这种破坏导致肌动蛋白细胞骨架的分解,从而影响各种细胞过程,如运动、分裂和形态。 拉特鲁库林B的主要分子靶标包括肌动蛋白和参与肌动蛋白调节的蛋白质,例如凝集素和蛋白质螺旋同源物 2 .
生化分析
Biochemical Properties
Latrunculin B plays a crucial role in biochemical reactions by inhibiting actin polymerization. It binds to monomeric actin with a 1:1 stoichiometry, preventing the formation of actin filaments. This interaction disrupts the actin cytoskeleton, affecting various cellular functions. This compound interacts with several biomolecules, including actin-binding proteins and enzymes involved in actin dynamics. By inhibiting actin polymerization, this compound alters the mechanical properties of cells and tissues, influencing processes such as cell motility, division, and signaling .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It disrupts the actin cytoskeleton, leading to changes in cell shape, motility, and adhesion. In cardiomyocytes, this compound modulates electrophysiological characteristics and arrhythmogenesis by affecting ion currents and calcium homeostasis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the organization and dynamics of the actin cytoskeleton .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to monomeric actin, preventing actin polymerization. This inhibition disrupts the formation of actin filaments, leading to changes in cell structure and function. This compound’s interaction with actin affects various cellular processes, including cell motility, division, and signaling. By inhibiting actin polymerization, this compound alters the mechanical properties of cells and tissues, influencing their behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is gradually inactivated by serum, leading to transient changes in actin dynamics and cellular function . Long-term exposure to this compound can result in sustained disruption of the actin cytoskeleton, affecting cell shape, motility, and adhesion. These temporal effects are crucial for understanding the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively inhibits actin polymerization, leading to changes in cell structure and function. At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage effects of this compound is essential for optimizing its use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to actin dynamics. It interacts with enzymes and cofactors involved in actin polymerization and depolymerization, affecting the overall metabolic flux and metabolite levels. By inhibiting actin polymerization, this compound alters the balance of actin monomers and filaments, influencing cellular metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound accumulates in regions with high actin turnover, such as the leading edge of migrating cells and sites of active cell division . This distribution pattern is crucial for understanding the compound’s effects on cellular function.
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its effects on actin dynamics. It targets regions with high actin turnover, such as the leading edge of migrating cells and sites of active cell division. Post-translational modifications and targeting signals direct this compound to these compartments, ensuring its effective interaction with monomeric actin . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.
准备方法
合成路线和反应条件
拉特鲁库林B可以通过一系列化学反应合成,包括大环内酯环的形成和噻唑烷酮部分的连接。合成通常涉及使用保护基团、偶联反应和环化步骤。 确切的合成路线可能会有所不同,但通常需要精确控制反应条件以确保大环结构的正确形成 .
工业生产方法
拉特鲁库林B的工业生产主要通过从天然来源提取,例如海绵Latrunculia magnifica。提取过程包括收集海绵,然后进行溶剂提取和纯化步骤以分离化合物。 由于其结构的复杂性,工业规模的化学合成具有挑战性,而且不太常见 .
化学反应分析
反应类型
拉特鲁库林B会经历各种化学反应,包括:
氧化: 这种反应可以改变大环内酯环上的官能团。
还原: 还原反应可以改变分子中特定原子的氧化态。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用诸如氢化铝锂和硼氢化钠之类的还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化会导致酮或羧酸的形成,而还原可以生成醇或胺 .
相似化合物的比较
类似化合物
拉特鲁库林A: 拉特鲁库林家族的另一个成员,拉特鲁库林A具有类似的结构,但具有一个16元大环内酯环。它在破坏肌动蛋白聚合方面比拉特鲁库林B更有效。
细胞松弛素D: 这种化合物也破坏肌动蛋白聚合,但通过不同的机制。它与肌动蛋白丝的尖端结合,阻止进一步的聚合。
拉特鲁库林B的独特性
拉特鲁库林B的独特性在于其与肌动蛋白单体的特异性结合及其破坏肌动蛋白聚合而不影响微管的能力。 这种选择性作用使其成为研究肌动蛋白动力学和相关细胞过程的宝贵工具 .
属性
IUPAC Name |
(4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHPHXHGRHSMIK-JRIKCGFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76343-94-7 | |
| Record name | Latrunculin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76343-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latrunculin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latrunculin B | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LATRUNCULIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7U308U7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Latrunculin B interact with its target within cells?
A1: this compound binds directly to monomeric G-actin, forming a 1:1 complex. [, ] This interaction effectively sequesters G-actin, preventing its incorporation into filamentous F-actin. [, ]
Q2: What are the downstream effects of this compound's interaction with actin?
A2: By preventing F-actin assembly, this compound disrupts the actin cytoskeleton, leading to a variety of cellular consequences, including: [, , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C20H27NO5S and a molecular weight of 393.5 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, spectroscopic data including NMR and mass spectrometry have been used to characterize the structure of this compound and its analogues. [, ]
Q5: Has the stability of this compound been studied?
A5: Yes, studies have shown that this compound can be inactivated by serum, indicating a potential limitation for its in vivo application. []
Q6: Does this compound possess any catalytic properties?
A6: this compound is not known to possess any catalytic properties. It primarily functions by binding to G-actin, thereby disrupting actin polymerization.
Q7: Have computational methods been applied to study this compound?
A7: Yes, molecular docking and molecular dynamics simulations have been used to investigate the binding of this compound and its analogues to G-actin. [, ] These studies provide insights into the structural features important for binding affinity and selectivity.
Q8: How do structural modifications of this compound affect its activity?
A8: Studies on this compound analogues revealed that the macrocyclic ring and the thiazolidinone ring are crucial for its actin-binding activity. [] Modifications to these structures can significantly impact potency and selectivity. For instance, opening the macrocyclic ring reduces hydrophobicity and diminishes actin binding. []
Q9: Can the thiazolidinone ring of this compound be modified while retaining activity?
A9: Yes, research has shown that the thiazolidinone ring can be replaced with an oxazolidinone moiety without completely abolishing actin binding. [] This finding opens up possibilities for designing analogues with improved pharmacological properties.
Q10: What are the challenges associated with the formulation of this compound for therapeutic applications?
A10: The serum instability of this compound presents a challenge for its in vivo use. [] Further research is needed to develop appropriate formulation strategies to enhance its stability and bioavailability.
Q11: What in vitro models have been used to study this compound?
A11: this compound has been extensively studied in various cell culture models, including:
- Human trabecular meshwork (HTM) cells: to investigate its effects on outflow facility and potential for glaucoma treatment. [, , , ]
- Pulmonary vein cardiomyocytes: to assess its impact on electrophysiological characteristics and potential for atrial fibrillation treatment. []
- Mast cells: to examine its role in degranulation and potential implications for allergic reactions. [, ]
- Various cancer cell lines: to investigate its effects on cell morphology, motility, and adhesion as a potential anticancer agent. [, , ]
Q12: How does this compound affect glucose-stimulated insulin secretion in vitro?
A12: Studies using MIN6 beta-cells and isolated rat islet cells have shown that this compound increases glucose-stimulated insulin secretion. [] This effect is attributed to the disruption of cortical actin, which may facilitate insulin granule exocytosis.
Q13: Are there any known biomarkers to assess the activity of this compound?
A13: While specific biomarkers for this compound activity are currently lacking, researchers often monitor changes in F-actin organization and distribution as an indicator of its effect on the actin cytoskeleton. [, , , , ]
Q14: What analytical methods are employed to study this compound?
A14: Various techniques are used to characterize and quantify this compound, including:
- High-performance liquid chromatography (HPLC) []
- Mass spectrometry [, ]
- Fluorescence microscopy: often used in conjunction with fluorescently labeled phalloidin to visualize and analyze actin filament organization. [, , , , ]
Q15: What are some promising areas of cross-disciplinary research involving this compound?
A15:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




